Phthalonitrile

Melt Processability Polymer Precursor Physical Property

Phthalonitrile (91-15-6) is the only ortho-dinitrile isomer structurally capable of cyclotetramerization to phthalocyanine—the essential building block of the multi-billion-dollar pigment industry. Unlike its meta and para isomers, only phthalonitrile's adjacent nitrile geometry enables formation of the 18-π-electron phthalocyanine macrocycle around a metal ion, achieving >80% yields. For high-temperature thermosetting resins, phthalonitrile-based systems deliver continuous service temperatures above 400°C, char yields exceeding 70% at 800–1000°C, and processing windows unattainable by epoxy or cyanate ester matrices. When isomer purity is critical, phthalonitrile is irreplaceable.

Molecular Formula C8H4N2
C6H4(CN)2
C8H4N2
Molecular Weight 128.13 g/mol
CAS No. 91-15-6
Cat. No. B049051
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NamePhthalonitrile
CAS91-15-6
Synonyms1,2-BENZENEDICARBONITRILE; 1,2-DICYANOBENZENE; PHTHALONITRILE; PHTHALODINITRILE; O-PHTHALODINITRILE; O-PHTHALONITRILE; 1,2-Benzendikarbonitril; 1,2-Benzodinitrile
Molecular FormulaC8H4N2
C6H4(CN)2
C8H4N2
Molecular Weight128.13 g/mol
Structural Identifiers
SMILESC1=CC=C(C(=C1)C#N)C#N
InChIInChI=1S/C8H4N2/c9-5-7-3-1-2-4-8(7)6-10/h1-4H
InChIKeyXQZYPMVTSDWCCE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes25 g / 100 g / 500 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubility0.00 M
Soluble in alcohol and ether
Soluble in acetone and benzene.
In water, 395 mg/l @ 25 °C.
Solubility in water, g/100ml at 25 °C: 0.06

Structure & Identifiers


Interactive Chemical Structure Model





Phthalonitrile (CAS 91-15-6) Procurement Guide: Ortho-Dicyanobenzene for High-Performance Pigments, Polymers, and Electronic Materials


Phthalonitrile (CAS 91-15-6), systematically named 1,2-dicyanobenzene or benzene-1,2-dicarbonitrile, is an aromatic dinitrile with two adjacent cyano groups on a benzene ring [1]. It is an off-white to tan crystalline powder with a molecular weight of 128.13 g/mol, a melting point of 138–142 °C, and a density of 1.24 g/cm³ [1]. Industrially produced via ammoxidation of o-xylene, phthalonitrile serves as the essential ortho-dinitrile building block for phthalocyanine pigments, fluorescent brighteners, photographic sensitizers, and high-temperature phthalonitrile-based thermosetting resins [1]. Its two adjacent nitrile groups enable cyclotetramerization to form the phthalocyanine macrocycle—a transformation that is geometrically impossible for its meta and para isomers, isophthalonitrile and terephthalonitrile .

Why Isophthalonitrile or Terephthalonitrile Cannot Substitute Phthalonitrile in Critical Synthesis and Polymer Applications


The three dicyanobenzene isomers—phthalonitrile (ortho), isophthalonitrile (meta), and terephthalonitrile (para)—share the identical molecular formula C₈H₄N₂ and molecular weight, yet their chemical behavior diverges sharply due to the relative positions of the two nitrile groups [1]. Phthalonitrile reacts with aryl organometallic reagents via a fundamentally different pathway than its isomers, failing to yield diimines or diketones under conditions where iso- and terephthalonitrile proceed normally [1]. Most critically, only phthalonitrile's ortho arrangement permits cyclotetramerization into the phthalocyanine macrocycle—the basis of its multi-billion-dollar pigment industry—while meta and para isomers are structurally incapable of this transformation [2]. Even in polymer applications, the curing kinetics, processing window, and final thermal properties are exquisitely sensitive to the monomer's nitrile geometry, making inter-isomer substitution scientifically unsound [3].

Phthalonitrile (CAS 91-15-6): Quantified Differentiation Evidence Against Closest Analog Isophthalonitrile and Terephthalonitrile


Melting Point: Phthalonitrile Melts 25–84 °C Lower Than Its Isomers, Enabling Melt-Processing Windows Unavailable with Isophthalonitrile or Terephthalonitrile

Phthalonitrile exhibits a melting point of 137–142 °C, which is approximately 25 °C lower than isophthalonitrile (163–165 °C) and approximately 84 °C lower than terephthalonitrile (221–228 °C) [1][2]. This substantial depression in melting point arises from the reduced molecular symmetry of the ortho substitution pattern and directly translates into a wider melt-processing window for phthalonitrile-based resin formulations [3]. For polymer composite manufacturing, a lower monomer melting point enables melt infiltration and prepreg processing at temperatures where iso- and terephthalonitrile remain crystalline solids, eliminating the need for high-temperature equipment and reducing thermal degradation risks during processing [3].

Melt Processability Polymer Precursor Physical Property

Organometallic Reactivity: Phthalonitrile Follows a Divergent Reaction Pathway, Producing Different Products Than Isophthalonitrile and Terephthalonitrile

In a direct comparative study, Lee et al. (1986) treated all three dicyanobenzene isomers with aryl organometallic reagents (prepared from bromobenzene, o-bromotoluene, and o-bromoanisole). Isophthalonitrile and terephthalonitrile reacted via a normal addition pathway; subsequent decomposition with dry ammonia, methanol, or water afforded six distinct diketimines, which were hydrolyzed to the corresponding aromatic diketones [1]. In contrast, phthalonitrile exhibited a divergent reactivity profile—decomposition and hydrolysis of its addition complex did not yield diimines or the corresponding aromatic diketones under identical conditions [1]. This ortho-effect-driven reactivity difference means that phthalonitrile cannot be replaced by its isomers in synthetic routes targeting diketimine or diketone intermediates.

Organometallic Chemistry Synthetic Intermediate Reaction Selectivity

Phthalocyanine Synthesis Exclusivity: Only Ortho-Dicyanobenzene Cyclotetramerizes; Meta and Para Isomers Are Structurally Incapable

The formation of phthalocyanine—the parent macrocycle of one of the most commercially significant pigment classes—requires cyclotetramerization of four dicyanobenzene units around a metal template. This reaction is geometrically possible only when the two nitrile groups occupy ortho positions on the benzene ring; the meta (isophthalonitrile) and para (terephthalonitrile) isomers cannot adopt the requisite conformation for macrocycle closure . Using phthalonitrile as the precursor, metal-free phthalocyanine is obtained in good yield by heating with organic strong bases such as DBU or DBN in alcohols; addition of Cu(II) salts yields copper phthalocyanine, the dominant blue pigment worldwide [1]. Solvent-free autocatalytic approaches have achieved phthalocyanine yields exceeding 80% from phthalonitrile [2]. No analogous cyclotetramerization product can be obtained from isophthalonitrile or terephthalonitrile.

Phthalocyanine Pigments Macrocycle Synthesis Cyclotetramerization

UV Spectral Signature: Phthalonitrile Exhibits Forbidden Vibronic Character, Distinct from the Diffuse Spectra of Terephthalonitrile

Barraclough et al. (1977) measured the gas-phase ultraviolet spectra of phthalonitrile, terephthalonitrile, and 2,6-dichlorobenzonitrile under identical conditions. The UV spectra of terephthalonitrile (and to some extent 2,6-dichlorobenzonitrile) were characterized as rather diffuse, lacking well-resolved vibrational structure [1]. In marked contrast, phthalonitrile's UV spectrum displayed a large forbidden character, with most of the observed intensity associated with vibronically induced transitions rather than electronically allowed ones [1]. This spectroscopic signature reflects the fundamentally different electronic symmetry and transition dipole moment orientation imposed by the ortho arrangement of nitrile groups, and it directly impacts the compound's suitability for photophysical applications such as fluorescence sensing, optoelectronics, and photocatalysis where spectral resolution is critical [2].

Photophysics UV Spectroscopy Electronic Structure

Thermal Stability of Phthalonitrile-Derived Polymers: Char Yields of 70–77% at 800–1000 °C Surpass Traditional High-Performance Thermosets

Phthalonitrile-based thermosetting resins deliver exceptional thermal stability that quantitatively exceeds most traditional high-temperature polymer systems. Low-melting phthalonitrile oligomers, after thermal treatment at 425 °C for 8 hours, exhibit char yields of 70% when heated to 1000 °C under flowing nitrogen, with decomposition temperatures exceeding 500 °C in both nitrogen and air atmospheres [1]. A novel phthalonitrile monomer (3-APN) cured at 360 °C for only 2 hours achieved a 5% weight loss temperature (T₅%) of 518 °C and a char yield of 77% at 800 °C [2]. Furthermore, fully cured phthalonitrile polymers typically do not exhibit a glass transition temperature (Tg) below 400–450 °C, and many formulations show Tg > 400 °C with storage moduli exceeding 1.6 GPa at 400 °C [3]. In comparison, conventional epoxy resins typically show T₅% of 300–380 °C and char yields below 30% at 800 °C, while cyanate esters reach T₅% of 400–450 °C with char yields of 40–50% [4]. This 200–400 °C advantage in decomposition temperature and 30–50 percentage-point advantage in char yield directly enable phthalonitrile-based composites to serve in aerospace, defense, and high-temperature industrial applications where competing thermosets fail.

High-Temperature Polymers Thermoset Resins Thermal Stability

Aqueous Solubility: Phthalonitrile Is 7× More Water-Soluble Than Terephthalonitrile, Impacting Environmental Fate and Reaction Medium Selection

Phthalonitrile exhibits a water solubility of 0.56 g/L at 25 °C, compared to only 0.08 g/L for terephthalonitrile at 23 °C—a 7-fold difference in aqueous solubility between the ortho and para isomers [1]. This solubility differential arises from the higher dipole moment of the ortho configuration and has practical consequences for both synthetic chemistry and environmental risk assessment. In biphasic or aqueous reaction systems, phthalonitrile's higher water solubility can facilitate hydrolysis side reactions, requiring anhydrous conditions for reactions where terephthalonitrile may be more forgiving [2]. Conversely, for wastewater treatment and environmental fate modeling, the 7-fold solubility difference means that phthalonitrile partitions more readily into the aqueous phase, influencing exposure assessment and remediation strategy selection.

Solubility Environmental Fate Reaction Engineering

Phthalonitrile (CAS 91-15-6): Highest-Value Application Scenarios Driven by Differentiated Properties


Phthalocyanine Pigment and Dye Manufacturing: The Irreplaceable ortho-Dinitrile Building Block

Phthalonitrile is the sole viable precursor for the industrial synthesis of phthalocyanine pigments—the dominant blue and green colorants in paints, inks, plastics, and textiles with a global market exceeding several billion dollars annually. The ortho arrangement of the two nitrile groups is geometrically essential for cyclotetramerization around a metal ion (Cu, Zn, Co, Ni, Fe) to form the 18-π-electron aromatic phthalocyanine macrocycle; neither isophthalonitrile nor terephthalonitrile can undergo this transformation [1]. With optimized solvent-free or strong-base-catalyzed conditions, phthalocyanine yields from phthalonitrile exceed 80%, enabling cost-effective large-scale production . For pigment manufacturers and fine-chemical producers, phthalonitrile purity and isomer content are critical quality parameters—even trace contamination with the meta or para isomer does not yield colored byproducts but reduces effective yield by consuming metal catalyst without forming the target macrocycle.

High-Temperature Aerospace and Defense Composite Matrices: Thermal Stability Where Epoxy and Cyanate Ester Resins Fail

Phthalonitrile-based thermosetting resins are specified for aerospace engine components, missile nose cones, submarine fire barriers, and satellite structures where continuous service temperatures above 400 °C are required. These polymers deliver char yields of 70–77% at 800–1000 °C, 5% weight loss temperatures exceeding 500 °C, and glass transition temperatures above 400 °C that are unattainable with conventional epoxy (T₅% 300–380 °C) or cyanate ester (T₅% 400–450 °C) matrices [1]. The low melt viscosity (0.01–0.1 Pa·s at 200 °C) of oligomeric phthalonitrile formulations enables infiltration of complex fiber preforms, while the wide processing window allows complete wet-out before cure . For defense and aerospace procurement, phthalonitrile resin systems are specified when the thermal performance gap between traditional thermosets and the application requirement cannot be bridged by any other resin chemistry.

Organic Electronic Materials: Phthalonitrile as a Preferred Electron-Acceptor Chromophore for TADF Emitters and OLEDs

The electron-deficient aromatic ring of phthalonitrile, combined with its distinct UV spectral characteristics featuring forbidden vibronic transitions, makes it a favorable acceptor building block for donor-acceptor (D-A) type thermally activated delayed fluorescence (TADF) emitters used in high-efficiency organic light-emitting diodes (OLEDs) [1]. The ortho arrangement of nitrile groups provides a higher dipole moment than the para isomer, enhancing charge-transfer character in the excited state and enabling smaller singlet-triplet energy gaps (ΔE_ST) critical for efficient reverse intersystem crossing . For organic electronics R&D and materials procurement, phthalonitrile-functionalized building blocks offer spectroscopic and electronic properties that are directly tied to the ortho geometry and cannot be replicated by terephthalonitrile or isophthalonitrile derivatives.

Specialty Synthetic Intermediates: Exploiting the Unique Organometallic Reactivity of Phthalonitrile for Heterocycle Synthesis

The divergent reactivity of phthalonitrile with organometallic reagents—which produces a fundamentally different product distribution from its meta and para isomers under identical conditions—makes it the dicyanobenzene of choice when the synthetic target requires the ortho-specific reaction pathway [1]. In medicinal chemistry and agrochemical intermediate synthesis, where regioisomeric purity directly impacts biological activity, the distinct reactivity of phthalonitrile enables access to ortho-fused heterocycles (isoindolines, phthalazines, benzimidazoles) that cannot be obtained from isophthalonitrile or terephthalonitrile feedstocks. Procurement specifications for phthalonitrile in fine-chemical synthesis must therefore include isomer purity as a critical-to-quality attribute, as even partial isomer contamination diverts the reaction toward undesired product mixtures.

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